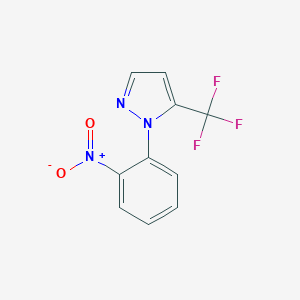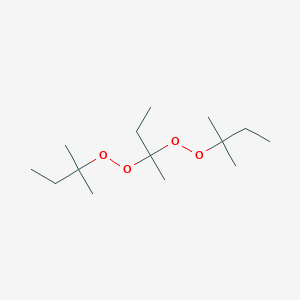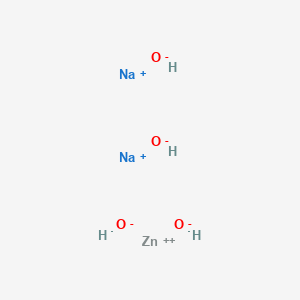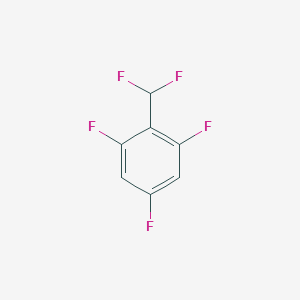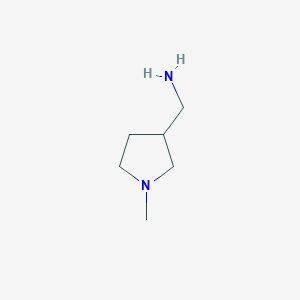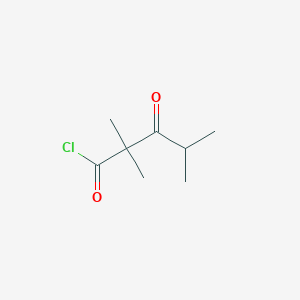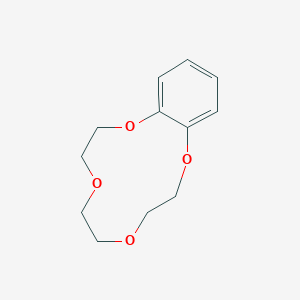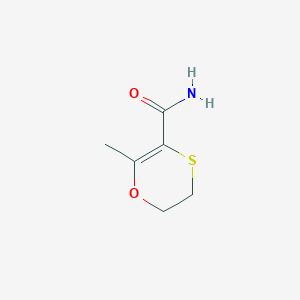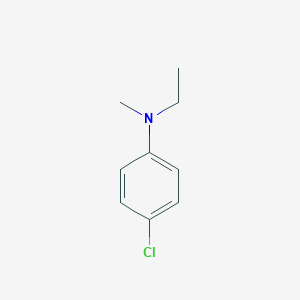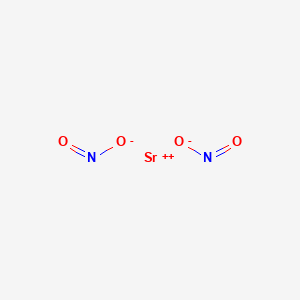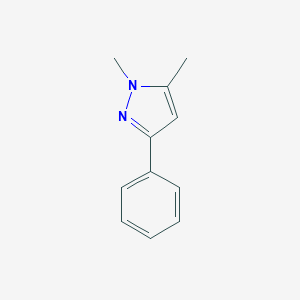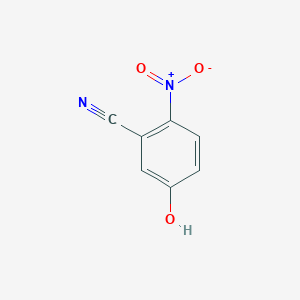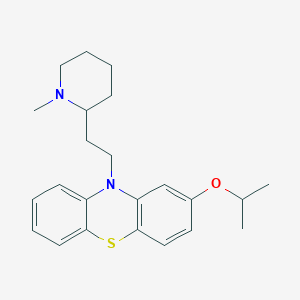
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, also known as Promazine, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine works by blocking dopamine receptors in the brain, which leads to a decrease in the release of dopamine. This results in a decrease in the activity of dopamine-dependent pathways, which can have a variety of effects on behavior and physiology.
生化学的および生理学的効果
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been found to have a variety of biochemical and physiological effects, including sedation, antipsychotic effects, and antiemetic effects. It has also been found to have a suppressive effect on the immune system, making it a potential tool for studying the role of the immune system in various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine in lab experiments is its ability to selectively block dopamine receptors, allowing researchers to study the effects of dopamine on various biological processes. However, one limitation of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is its potential to cause sedation and other side effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, including studies on its effects on other neurotransmitter systems, its potential as a treatment for various psychiatric disorders, and its potential as a tool for studying the immune system. Additionally, there is a need for further research on the safety and efficacy of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, particularly in the context of its use in clinical settings.
合成法
The synthesis of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves the reaction of 2-chloro-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, which is then purified by recrystallization.
科学的研究の応用
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used in a variety of scientific research applications, including studies on neurotransmitter systems, drug addiction, and psychiatric disorders. It has been found to have an inhibitory effect on dopamine receptors, making it a valuable tool for studying the role of dopamine in various biological processes. Additionally, 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used to study the effects of drugs on the reward system in the brain, as well as the underlying mechanisms of drug addiction.
特性
CAS番号 |
14759-05-8 |
|---|---|
製品名 |
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine |
分子式 |
C23H30N2OS |
分子量 |
382.6 g/mol |
IUPAC名 |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine |
InChI |
InChI=1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3 |
InChIキー |
ZDRKGFWEZAYCKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



